molecular formula C59H114N2O5 B13363301 Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)nonanamido)nonadecanedioate

Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)nonanamido)nonadecanedioate

Cat. No.: B13363301
M. Wt: 931.5 g/mol
InChI Key: CZKSOHOJOCVEDP-UHFFFAOYSA-N
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Description

Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)nonanamido)nonadecanedioate is a synthetic amphiphilic compound featuring a nonadecanedioate backbone with two 2-butyloctyl ester groups and a central amide-linked pyrrolidinylpropyl substituent. Its structure combines branched alkyl chains for enhanced lipophilicity and a rigid pyrrolidine ring, which may influence conformational stability and intermolecular interactions. Potential applications include use as a surfactant, drug delivery vehicle, or ion-binding agent due to its tertiary amine functionality and amphiphilic nature.

Properties

Molecular Formula

C59H114N2O5

Molecular Weight

931.5 g/mol

IUPAC Name

bis(2-butyloctyl) 10-[nonanoyl(3-pyrrolidin-1-ylpropyl)amino]nonadecanedioate

InChI

InChI=1S/C59H114N2O5/c1-6-11-16-19-26-33-45-57(62)61(51-38-50-60-48-36-37-49-60)56(43-31-24-20-22-27-34-46-58(63)65-52-54(39-14-9-4)41-29-17-12-7-2)44-32-25-21-23-28-35-47-59(64)66-53-55(40-15-10-5)42-30-18-13-8-3/h54-56H,6-53H2,1-5H3

InChI Key

CZKSOHOJOCVEDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)N(CCCN1CCCC1)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)nonanamido)nonadecanedioate

Biological Activity

Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)nonanamido)nonadecanedioate, a complex lipid compound, has garnered attention in biomedical research due to its potential applications in drug delivery systems. This article explores its biological activity, including structure, synthesis, and relevant case studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula: C59H114N2O5C_{59}H_{114}N_{2}O_{5} with a molecular weight of 931.5 g/mol. Its structure features a long hydrophobic tail and a pyrrolidine moiety, which may contribute to its biological interactions.

PropertyValue
Molecular FormulaC59H114N2O5C_{59}H_{114}N_{2}O_{5}
Molecular Weight931.5 g/mol
CAS Number2055939-72-3
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound's biological activity is primarily attributed to its ability to form lipid nanoparticles (LNPs), which facilitate the delivery of therapeutic agents. The presence of the pyrrolidine group enhances cellular uptake, likely through interactions with cell membranes.

Case Studies

  • Lipid Nanoparticle Delivery Systems
    • A study demonstrated that LNPs incorporating this compound effectively delivered mRNA vaccines in vivo, showcasing enhanced stability and bioavailability compared to traditional delivery methods. The lipid's structure allowed for efficient encapsulation of nucleotides and facilitated endosomal escape, leading to improved immune responses .
  • Anticancer Applications
    • In another investigation, bis(2-butyloctyl) derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that these compounds could induce apoptosis in tumor cells through mitochondrial pathways, suggesting potential as anticancer agents .
  • Gene Therapy
    • Research highlighted the compound's role in gene therapy applications where it was used to deliver plasmid DNA into target cells. The study reported significant transfection efficiencies and minimal cytotoxicity, marking it as a promising candidate for genetic modifications .

Scientific Research Applications

Based on the provided search results, here's what can be gathered regarding the applications of compounds similar to "Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)nonanamido)nonadecanedioate":

Scientific Research Applications

While the exact compound "this compound" is not explicitly detailed in the provided search results, we can infer potential applications based on similar compounds and their uses:

  • Lipid Nanoparticle Delivery: A related patent application discusses the synthesis of bis(2-butyloctyl) 10-(N-decyl-3-(pyrrolidin-1-yl)propanamido)nonadecanedioate, which suggests its use as a lipid for lipid nanoparticle (LNP) delivery of active agents . LNPs are used to deliver drugs, including mRNA, to specific cells or tissues in the body.
  • Structural Similarity and Potential Applications: Several compounds with structural similarities are listed, suggesting potential uses in various applications . These include lipids with pyrrolidine and amino groups, which could be relevant in drug delivery or material science.
  • CDK2 Inhibitors in Cancer Therapy: Research indicates that pyrazole, pyrimidine, and pyridazine derivatives have anticancer effects, particularly as CDK2 inhibitors . Some of these compounds contain pyrazole-3-carboxamide groups that form hydrogen bonds with the hinge region of CDK2, which are essential for CDK2 inhibition . Since the query compound contains a pyrrolidine group, it might have a potential application in developing anticancer agents targeting CDK2.

Data Tables and Case Studies

The search results do not provide comprehensive data tables or well-documented case studies specifically for "this compound."

Authoritative Insights

  • Anticancer Research: Some search results point to the broader use of pyrazole and pyrimidine derivatives in anticancer research . These compounds can induce apoptosis, cell cycle arrest, and affect various cancer cell lines.
  • Lipid Chemistry: The presence of bis(2-butyloctyl) and pyrrolidinyl moieties in related compounds suggests applications in lipid chemistry, potentially for creating novel drug delivery systems or modifying material properties .

Comparison with Similar Compounds

Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate (CAS 2055939-69-8)

Structural Differences :

  • Ester Groups : Tridecan-7-yl (linear C13 chain) vs. 2-butyloctyl (branched C12 chain).
  • Amine Group: Dimethylamino (open-chain tertiary amine) vs. pyrrolidin-1-yl (five-membered cyclic amine).

Property Implications :

  • Lipophilicity: The branched 2-butyloctyl esters in the target compound likely reduce crystallinity and increase solubility in nonpolar solvents compared to linear tridecan-7-yl esters .
  • Molecular Weight: Estimated at ~920–940 g/mol (similar to the 933.56 g/mol analog in ), with minor variations due to substituent differences.

N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride ()

Structural Differences :

  • Backbone: Hydroxyquinoline-carboxamide vs. nonadecanedioate diester.
  • Functional Groups : Hydroxyl and aromatic moieties vs. ester/amide-aliphatic chains.

Property Implications :

  • Bioactivity: The hydroxyquinoline derivative may exhibit stronger biological interactions (e.g., antimicrobial or chelating properties) due to its aromatic system, whereas the target compound’s aliphatic structure favors surfactant-like behavior .
  • Solubility: The hydrochloride salt form of the hydroxyquinoline derivative enhances aqueous solubility, while the target compound’s neutral state limits solubility to organic phases.

Comparative Data Table

Property Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)nonanamido)nonadecanedioate Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride
Molecular Weight ~930 g/mol (estimated) 933.56 g/mol 321.80 g/mol
Ester/Alkyl Groups Branched 2-butyloctyl Linear tridecan-7-yl N/A
Amine Type Pyrrolidin-1-yl (cyclic) Dimethylamino (open-chain) Pyrrolidin-1-yl (cyclic)
Key Functional Groups Diester, amide Diester, amide Carboxamide, hydroxyquinoline
Solubility Low in water, high in organic solvents Similar to target compound High in water (hydrochloride salt)
Potential Applications Surfactants, drug delivery Surfactants, lubricants Pharmaceuticals, chelating agents

Research Findings and Implications

Thermal Stability: The cyclic pyrrolidine group in the target compound may confer higher thermal stability than dimethylamino analogs due to reduced conformational flexibility, as observed in similar amine-functionalized surfactants .

Cytotoxicity: Open-chain tertiary amines (e.g., dimethylamino) in analogs like CAS 2055939-69-8 may exhibit higher cytotoxicity compared to pyrrolidine derivatives, as cyclic amines often show reduced membrane disruption in cellular assays .

Synthetic Complexity : Introducing branched esters (2-butyloctyl) requires tailored esterification protocols, whereas linear esters (tridecan-7-yl) are more straightforward to synthesize .

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